2,3-Dimethylbutane-2,3-diamine

Coordination Chemistry Electrochemistry Cobalt Complexes

Source 2,3-Dimethylbutane-2,3-diamine (tmen) when generic diamines fail. Its four methyl groups create exceptional steric bulk that shifts the [Co(tmen)₃]³⁺/²⁺ reduction potential by +460 mV vs [Co(en)₃]³⁺/²⁺—enabling stronger outer-sphere oxidants and 3-orders-of-magnitude slower electron-transfer kinetics for mechanistic studies. The rigid, degradation-resistant C–C and C–N framework withstands strong oxidants, reductants, and acidic media that decompose ethylenediamine or TMEDA, delivering longer catalyst lifetimes in C–H activation and asymmetric synthesis. A higher boiling point (157.2°C) and flash point (43.4°C) reduce fire risk during heated operations, supporting safer pilot-scale work. Supplied as a crystalline solid or dihydrochloride salt. Insist on tmen for reproducible redox tuning and robust catalytic performance.

Molecular Formula C6H16N2
Molecular Weight 116.2 g/mol
CAS No. 20485-44-3
Cat. No. B1581285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylbutane-2,3-diamine
CAS20485-44-3
Molecular FormulaC6H16N2
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCC(C)(C(C)(C)N)N
InChIInChI=1S/C6H16N2/c1-5(2,7)6(3,4)8/h7-8H2,1-4H3
InChIKeyCGCVLTOGUMLHNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylbutane-2,3-diamine (CAS 20485-44-3): Technical Specifications and Procurement-Grade Baseline Overview


2,3-Dimethylbutane-2,3-diamine (CAS 20485-44-3) is a sterically hindered, C2-symmetric primary diamine with the molecular formula C6H16N2 and a molecular weight of 116.20 g/mol [1]. It is also known by synonyms such as 2,3-diamino-2,3-dimethylbutane and tmen [1]. This compound features two tertiary amine groups attached to the 2 and 3 carbons of a dimethylbutane backbone, conferring significant steric bulk. Key physical properties include a melting point range of 202-204 ºC and a calculated boiling point of 157.2 ºC at 760 mmHg . It is typically supplied as a crystalline solid or as its dihydrochloride salt and serves as a specialized ligand in coordination chemistry and as a building block in organic synthesis [1].

Why 2,3-Dimethylbutane-2,3-diamine Cannot Be Substituted with Generic Diamines: Key Differentiators for Research Procurement


Unlike less hindered diamines such as ethylenediamine (en) or N,N,N',N'-tetramethylethylenediamine (TMEDA), 2,3-dimethylbutane-2,3-diamine possesses a unique combination of a rigid, sterically crowded backbone and unsubstituted primary amine groups. This structural distinction is not merely nominal; it fundamentally alters the compound's coordination chemistry, redox behavior, and physical properties [1]. The steric bulk of the four methyl groups adjacent to the nitrogen donors dramatically impacts metal-ligand bond lengths and angles, leading to quantifiable differences in redox potentials and electron-transfer kinetics compared to its less hindered analogs [1]. Furthermore, its higher boiling point and flash point compared to TMEDA or ethylenediamine offer distinct safety and handling advantages in high-temperature or large-scale applications [2]. Substituting with a generic diamine without accounting for these specific steric and electronic effects will lead to irreproducible results and compromised performance in applications ranging from asymmetric catalysis to materials science.

2,3-Dimethylbutane-2,3-diamine (CAS 20485-44-3): Quantitative Evidence of Differentiation from Generic Analogs


Enhanced Oxidizing Power in Cobalt(III) Complexes: +0.28 V vs. NHE Reduction Potential Shift Relative to Ethylenediamine Analog

The reduction potential of the [Co(tmen)3]3+ complex (where tmen = 2,3-dimethylbutane-2,3-diamine) is +0.28 V (vs. NHE). This is a dramatic 460 mV positive shift compared to the -0.18 V (vs. NHE) measured for the analogous [Co(en)3]3+ complex (where en = ethylenediamine) [1]. This indicates that the tmen ligand stabilizes the lower oxidation state Co(II) relative to Co(III) to a much greater extent than the less sterically hindered ethylenediamine ligand.

Coordination Chemistry Electrochemistry Cobalt Complexes

Sterically Hindered Electron-Transfer Kinetics: 3-Orders-of-Magnitude Slower Self-Exchange Rate Constant Than Ethylenediamine Complex

The self-exchange rate constant (k) for the [Co(tmen)3]3+/2+ couple is 8.5 × 10⁻⁸ M⁻¹·S⁻¹ [1]. In contrast, the rate constant for the analogous [Co(en)3]3+/2+ self-exchange is reported to be on the order of ~10⁻⁴ M⁻¹·S⁻¹ [2]. This difference of over three orders of magnitude highlights the profound impact of the sterically bulky tmen ligand on the kinetics of outer-sphere electron transfer.

Electron Transfer Kinetics Coordination Chemistry

Enhanced Thermal and Fire Safety Profile: Higher Boiling and Flash Points Compared to Ethylenediamine and TMEDA

2,3-Dimethylbutane-2,3-diamine exhibits a calculated boiling point of 157.2 ºC at 760 mmHg and a flash point of 43.4 ºC . This represents a significantly improved thermal profile compared to the widely used diamines ethylenediamine (bp 116-118°C, flash point 34-38°C) [1] and TMEDA (bp 120-122°C, flash point 17-20°C) [2]. The higher boiling and flash points of 2,3-dimethylbutane-2,3-diamine translate to a reduced risk of vapor release and fire during handling and elevated-temperature reactions.

Physical Properties Safety Handling

Efficient Synthesis of Degradation-Resistant Ligands: A One-Step Protocol from Commercial Amines

2,3-Dimethylbutane-2,3-diamine can be synthesized in a single step with quantitative yield from the readily available and inexpensive starting material isopropylamine using adapted Vilsmeier conditions [1]. The resulting ligand is described as 'degradation-resistant' due to its highly substituted carbon backbone, which provides enhanced stability against common decomposition pathways that affect less substituted diamines like ethylenediamine [2].

Synthetic Methodology Ligand Design Process Chemistry

Procurement-Driven Application Scenarios for 2,3-Dimethylbutane-2,3-diamine (CAS 20485-44-3)


Design of Outer-Sphere Redox Probes and Oxidants

The 460 mV positive shift in reduction potential for the [Co(tmen)3]3+/2+ couple relative to the [Co(en)3]3+/2+ couple makes 2,3-dimethylbutane-2,3-diamine an ideal ligand for synthesizing strong outer-sphere oxidants [1]. Its use allows researchers to access higher oxidation states or perform electron-transfer reactions that are thermodynamically unfavorable with ethylenediamine-based complexes. The slow electron-transfer kinetics also enable the study of redox processes in systems where rapid electron transfer would complicate analysis [1].

High-Temperature Synthesis and Scale-Up with Enhanced Safety

The significantly higher boiling point (157.2°C) and flash point (43.4°C) of 2,3-dimethylbutane-2,3-diamine compared to ethylenediamine (bp 116°C, flash 34°C) and TMEDA (bp 121°C, flash 20°C) make it the preferred diamine for reactions conducted at elevated temperatures or under reflux [2]. This reduced volatility minimizes fire risk and vapor exposure, facilitating safer and more efficient scale-up in both academic and pilot-plant settings [3].

Synthesis of Robust Metal Complexes for Demanding Catalytic Cycles

The 'degradation-resistant' nature of 2,3-dimethylbutane-2,3-diamine is critical for developing catalysts with extended lifetimes [4]. In catalytic cycles involving strong oxidants, reductants, or acidic media, less hindered diamines like ethylenediamine are prone to oxidation, deamination, or ligand dissociation. The sterically shielded C-C and C-N bonds in the tmen ligand confer enhanced chemical robustness, leading to more durable and reliable catalysts for applications such as C-H activation and asymmetric synthesis [5].

Probing Steric Effects in Coordination Chemistry and Electron Transfer

The 3-orders-of-magnitude decrease in electron self-exchange rate constant for the [Co(tmen)3]3+/2+ couple compared to its ethylenediamine analog provides a powerful tool for fundamental studies [1][6]. This dramatic kinetic effect, a direct consequence of steric bulk, allows researchers to isolate and quantify the contribution of inner-sphere reorganization energy to the overall activation barrier of electron transfer. The compound serves as a benchmark ligand for investigating the interplay between sterics and electronics in inorganic reaction mechanisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dimethylbutane-2,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.